N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Brand Name: Vulcanchem
CAS No.: 477214-77-0
VCID: VC4202587
InChI: InChI=1S/C16H15N5O2S3/c22-12(7-6-11-4-2-1-3-5-11)18-15-20-21-16(26-15)25-10-13(23)19-14-17-8-9-24-14/h1-5,8-9H,6-7,10H2,(H,17,19,23)(H,18,20,22)
SMILES: C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3
Molecular Formula: C16H15N5O2S3
Molecular Weight: 405.51

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

CAS No.: 477214-77-0

Cat. No.: VC4202587

Molecular Formula: C16H15N5O2S3

Molecular Weight: 405.51

* For research use only. Not for human or veterinary use.

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide - 477214-77-0

Specification

CAS No. 477214-77-0
Molecular Formula C16H15N5O2S3
Molecular Weight 405.51
IUPAC Name N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Standard InChI InChI=1S/C16H15N5O2S3/c22-12(7-6-11-4-2-1-3-5-11)18-15-20-21-16(26-15)25-10-13(23)19-14-17-8-9-24-14/h1-5,8-9H,6-7,10H2,(H,17,19,23)(H,18,20,22)
Standard InChI Key BIUJFZWSNIWUJN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3

Introduction

Synthesis Pathway

The synthesis of this compound likely involves multi-step reactions incorporating thiadiazole and thiazole precursors. General synthetic strategies for similar compounds include:

  • Preparation of Thiadiazole Derivatives:

    • Reaction of hydrazine derivatives with carbon disulfide or thiourea.

    • Cyclization to form the 1,3,4-thiadiazole ring.

  • Introduction of Thiazole Moiety:

    • Coupling reactions between thiosemicarbazides and α-haloketones to yield thiazoles.

  • Final Coupling:

    • Amidation reactions to attach the phenylpropanamide group.

These steps are typically confirmed using spectroscopic techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Potential Biological Activities

Heterocyclic compounds containing thiadiazole and thiazole rings have been extensively studied for their pharmacological properties:

Antimicrobial Activity

Thiadiazole derivatives are known to exhibit broad-spectrum antimicrobial properties against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial enzymes or membranes .

Anticancer Potential

The compound's structural similarity to other thiadiazole derivatives suggests potential anticancer activity by inhibiting enzymes like topoisomerases or kinases critical for cancer cell proliferation .

Anti-inflammatory Activity

Thiazole-containing compounds have shown promise as anti-inflammatory agents by inhibiting enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX) .

Molecular Docking Insights

Molecular docking studies on similar thiadiazole derivatives reveal strong binding affinities with various biological targets:

Target Enzyme/ProteinBinding Affinity Observed
COX/LOX EnzymesInhibition of inflammatory pathways
DNA TopoisomerasePotential anticancer activity
Bacterial EnzymesDisruption of bacterial metabolic pathways

Docking studies could further validate the interaction profile of this compound with specific biological targets.

Applications and Future Directions

This compound's unique structure makes it a promising candidate for further research in medicinal chemistry:

  • Drug Development:

    • Optimization for antimicrobial or anticancer applications.

    • Development as an anti-inflammatory agent.

  • Material Science:

    • Potential use in designing sulfur-rich polymers or catalysts.

  • Further Studies:

    • In vitro and in vivo biological evaluation.

    • Toxicity profiling and pharmacokinetics studies.

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